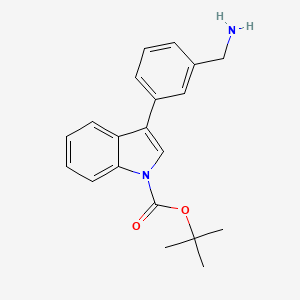![molecular formula C7H6ClN3 B14865593 5-(Chloromethyl)-1H-pyrazolo[3,4-C]pyridine](/img/structure/B14865593.png)
5-(Chloromethyl)-1H-pyrazolo[3,4-C]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-1H-pyrazolo[3,4-C]pyridine is a heterocyclic compound that contains both pyrazole and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1H-pyrazolo[3,4-C]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloromethylpyridine with hydrazine derivatives, followed by cyclization to form the pyrazolo[3,4-C]pyridine core .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. For example, the use of phosgene in the production process has been reported to enhance efficiency and reduce waste .
化学反応の分析
Types of Reactions
5-(Chloromethyl)-1H-pyrazolo[3,4-C]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloromethyl group .
科学的研究の応用
5-(Chloromethyl)-1H-pyrazolo[3,4-C]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of various agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-(Chloromethyl)-1H-pyrazolo[3,4-C]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
- 2-Chloro-5-chloromethylpyridine
- Trifluoromethylpyridines
- Pyrazolo[1,5-a]pyrimidines
Uniqueness
5-(Chloromethyl)-1H-pyrazolo[3,4-C]pyridine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of pyrazole and pyridine rings makes it a versatile scaffold for various applications, distinguishing it from other similar compounds .
特性
分子式 |
C7H6ClN3 |
|---|---|
分子量 |
167.59 g/mol |
IUPAC名 |
5-(chloromethyl)-1H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C7H6ClN3/c8-2-6-1-5-3-10-11-7(5)4-9-6/h1,3-4H,2H2,(H,10,11) |
InChIキー |
SIZCYUHDKYXBKE-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=NNC2=CN=C1CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(5R,10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14865526.png)
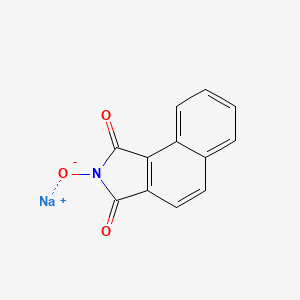
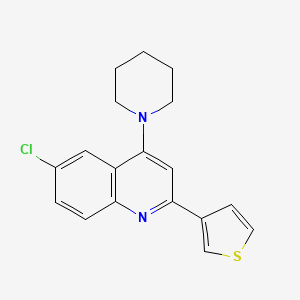
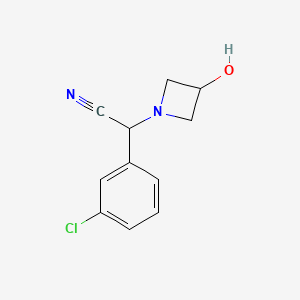
![6-Methyl-6-azaspiro[3.4]octane-2,7-dione](/img/structure/B14865544.png)

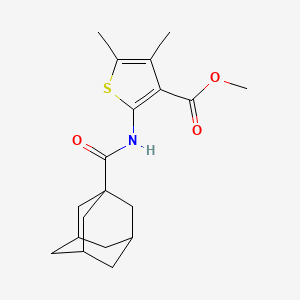
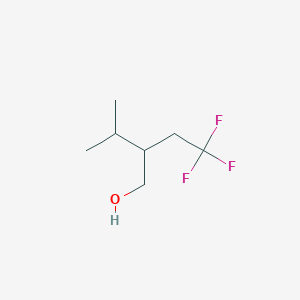
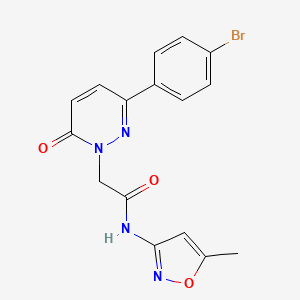
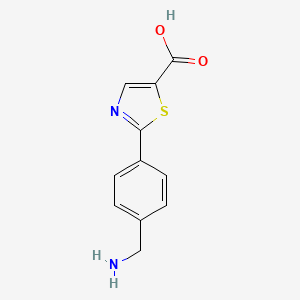
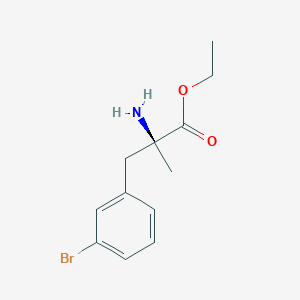
![3-{3-Chloro-4-[(3,4-dichlorobenzyl)oxy]phenyl}propanoic acid](/img/structure/B14865578.png)

